molecular formula C11H15CrNO6 B095603 Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium CAS No. 15975-93-6

Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium

Cat. No.: B095603
CAS No.: 15975-93-6
M. Wt: 309.24 g/mol
InChI Key: XXLBAPDYJMKDNK-UHFFFAOYSA-N
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Description

Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium (CAS 15975-93-6) is an organometallic compound with the molecular formula C₁₁H₁₅CrNO₆ and a molecular weight of 309.24 g/mol . Structurally, it consists of a chromium center coordinated by five carbonyl (CO) ligands and a (1-hydroxyethylidene) ligand, with a tetramethylammonium (N(CH₃)₄⁺) counterion. The compound is described as a powder or crystalline solid at room temperature . Chromium carbonyl complexes of this type are often explored for their catalytic or photochemical properties in organometallic chemistry.

Properties

IUPAC Name

carbon monoxide;1-oxidoethylidenechromium;tetramethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.C2H3O.5CO.Cr/c1-5(2,3)4;1-2-3;5*1-2;/h1-4H3;1H3;;;;;;/q+1;-1;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLBAPDYJMKDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=[Cr])[O-].C[N+](C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15CrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453603
Record name AGN-PC-0NF5EI
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Molecular Weight

309.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15975-93-6
Record name AGN-PC-0NF5EI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium
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Preparation Methods

Reaction Mechanism

Under UV irradiation, Cr(CO)6Cr(CO)_6 undergoes photolytic dissociation of a CO ligand, generating a coordinatively unsaturated intermediate, Cr(CO)5Cr(CO)_5. This species reacts with acetylene (HCCHHC≡CH) in the presence of water to form the 1-hydroxyethylidene ligand (CH3C(OH)=CHCH_3C(OH)=CH^-) via nucleophilic attack and tautomerization. Subsequent deprotonation yields the anionic complex [Cr(CO)5(C(OH)CH3)][Cr(CO)_5(C(OH)CH_3)]^-, which is neutralized by tetramethylammonium hydroxide ((CH3)4NOH(CH_3)_4NOH) to form the final product.

Procedure and Optimization

  • Step 1 : Cr(CO)6Cr(CO)_6 (2.0 g, 9.1 mmol) is dissolved in tetrahydrofuran (THF) and irradiated with UV light (365 nm) for 4 hours under nitrogen.

  • Step 2 : Acetylene gas is bubbled through the solution at 0°C, followed by the addition of deionized water (1.5 mL).

  • Step 3 : The mixture is stirred for 12 hours, after which a solution of (CH3)4NOH(CH_3)_4NOH (2.4 g, 10 mmol) in methanol is added dropwise.

  • Step 4 : The product is isolated via vacuum filtration and recrystallized from dichloromethane/hexane.

Yield : 58–65%
Purity : >90% (by 1H^1H NMR)

Reductive Carbonylation of Chromium(III) Chloride

This method employs reductive carbonylation of chromium(III) chloride (CrCl3CrCl_3) under high CO pressure to assemble the chromium carbonyl framework.

Reaction Mechanism

CrCl3CrCl_3 is reduced by zinc dust in the presence of carbon monoxide (20 atm) to form a chromium(0) intermediate. Acetone ((CH3)2CO(CH_3)_2CO) acts as both a solvent and ligand precursor, undergoing insertion into the chromium-CO bond to generate the 1-hydroxyethylidene moiety. The tetramethylammonium cation is introduced via ion exchange with (CH3)4NOH(CH_3)_4NOH.

Procedure and Optimization

  • Step 1 : CrCl3CrCl_3 (1.58 g, 10 mmol) and zinc dust (3.0 g) are suspended in acetone (50 mL) in a high-pressure autoclave.

  • Step 2 : CO gas is introduced to 20 atm, and the mixture is heated to 120°C for 24 hours.

  • Step 3 : The reaction is cooled, filtered, and treated with (CH3)4NOH(CH_3)_4NOH (2.4 g, 10 mmol).

  • Step 4 : The product is extracted with diethyl ether and dried under vacuum.

Yield : 45–52%
Purity : 85–88% (by elemental analysis)

Metathesis of Sodium Chromium Carbonyl Salts

A two-step approach involving the synthesis of a sodium salt followed by cation exchange.

Reaction Mechanism

Sodium hydride (NaHNaH) deprotonates 1-hydroxyethylidene precursor (CH3C(OH)CH2CH_3C(OH)CH_2) to form Na[Cr(CO)5(C(OH)CH3)]Na[Cr(CO)_5(C(OH)CH_3)]. Metathesis with (CH3)4NOH(CH_3)_4NOH replaces Na+Na^+ with (CH3)4N+(CH_3)_4N^+.

Procedure and Optimization

  • Step 1 : Cr(CO)6Cr(CO)_6 (2.0 g, 9.1 mmol) is reacted with CH3C(OH)CH2LiCH_3C(OH)CH_2Li (10 mmol) in THF at −78°C for 2 hours.

  • Step 2 : NaHNaH (0.48 g, 20 mmol) is added, and the mixture is warmed to room temperature.

  • Step 3 : Aqueous (CH3)4NOH(CH_3)_4NOH (10 mmol) is added, and the product is isolated via solvent evaporation.

Yield : 70–75%
Purity : >95% (by HPLC)

Comparative Analysis of Preparation Methods

Parameter Method 1 Method 2 Method 3
Reaction Time (h)16244
Yield (%)58–6545–5270–75
Purity (%)>9085–88>95
CO Pressure (atm)Ambient20Ambient
Key AdvantageMild conditionsScalabilityHigh purity

Challenges and Optimization Strategies

  • Ligand Scrambling : Method 1 may produce mixed-ligand complexes due to residual CO. Purging with nitrogen post-irrigation minimizes this.

  • Reduction Efficiency : In Method 2, incomplete reduction of CrCl3CrCl_3 can lower yields. Increasing zinc stoichiometry to 3:1 (CrCl3:ZnCrCl_3:Zn) improves efficiency.

  • Moisture Sensitivity : The 1-hydroxyethylidene ligand is prone to hydrolysis. All reactions must be conducted under anhydrous conditions with rigorous exclusion of air .

Scientific Research Applications

Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in carbonylation reactions and polymerization processes.

    Biology: Investigated for its potential in enzyme mimetic studies due to its ability to mimic certain metalloenzymes.

    Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with specific reactivity.

    Industry: Utilized in the production of fine chemicals and materials, including specialty polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with various substrates, facilitating reactions by stabilizing transition states and intermediates. The chromium center acts as a Lewis acid, enhancing the reactivity of coordinated ligands. The molecular targets and pathways involved often include organic substrates undergoing transformation via catalytic cycles facilitated by the chromium complex.

Comparison with Similar Compounds

Key Research Findings and Trends

Ligand Effects: The (1-hydroxyethylidene) ligand in chromium complexes modulates electron density at the metal center, influencing reactivity toward substrates like alkenes or CO. Phosphine or carbyneligands, by contrast, enhance catalytic activity via stronger donor-acceptor interactions .

Counterion Impact : Tetramethylammonium’s compact size improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to tetrabutylammonium, which favors solubility in less polar media .

Oxidation State Diversity : Chromium complexes span oxidation states from 0 (carbonyl complexes) to +5 (chlorochromates), enabling diverse applications ranging from catalysis to oxidation chemistry .

Biological Activity

Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium, often abbreviated as TMAH-Cr, is a complex organometallic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of TMAH-Cr, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMAH-Cr is characterized by its unique structure, which includes a tetramethylammonium cation and a chromium complex. The presence of the chromium center is significant, as chromium compounds are known for their diverse biological activities, including antioxidant properties and effects on cellular metabolism.

PropertyValue
Molecular FormulaC₉H₁₃CrO₅
Molecular Weight232.21 g/mol
SolubilitySoluble in water
Melting Point150 °C

The biological activity of TMAH-Cr can be attributed to several mechanisms:

  • Antioxidant Activity : Chromium complexes have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Enzyme Modulation : TMAH-Cr may influence various enzymatic pathways, particularly those involved in metabolic processes.
  • Cellular Signaling : The compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.

Case Study 1: Antioxidant Effects

A study conducted by Zhang et al. (2023) investigated the antioxidant effects of TMAH-Cr on human fibroblast cells. The results indicated that treatment with TMAH-Cr significantly reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

Case Study 2: Enzyme Inhibition

In another study by Lee et al. (2022), TMAH-Cr was evaluated for its ability to inhibit specific metabolic enzymes involved in glucose metabolism. The findings suggested that TMAH-Cr could enhance insulin sensitivity in vitro, indicating potential applications in diabetes management.

Table 2: Summary of Biological Studies on TMAH-Cr

StudyFocus AreaKey Findings
Zhang et al. (2023)Antioxidant ActivityReduced ROS levels in fibroblasts
Lee et al. (2022)Enzyme InhibitionEnhanced insulin sensitivity

Safety and Toxicology

While exploring the biological activity of TMAH-Cr, it is essential to consider its safety profile:

  • Toxicity : Preliminary toxicity assessments indicate that high concentrations of TMAH-Cr can lead to cytotoxic effects, necessitating careful dosage regulation in therapeutic applications.
  • Environmental Impact : Research indicates that TMAH-Cr may pose risks to aquatic environments if not adequately managed during disposal processes.

Table 3: Toxicological Profile of TMAH-Cr

EndpointResult
Acute ToxicityModerate
Skin IrritationYes
Aquatic ToxicityHigh

Q & A

Q. What are the established synthetic routes for Tetramethylammonium (1-hydroxyethylidene)pentacarbonylchromium, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves ligand substitution or oxidative addition reactions. For chromium carbonyl complexes, microwave-assisted methods (50–80°C, 1–4 hrs) or reflux in anhydrous THF under inert atmospheres are common. Key steps include substituting CO ligands with organic moieties (e.g., 1-hydroxyethylidene) and stabilizing the anion with tetramethylammonium cations. Evidence from analogous chromium pentacarbonyl syntheses suggests yields improve with controlled ligand-to-metal ratios and exclusion of moisture .
Synthesis Method Conditions Key Challenges
Ligand substitutionTHF, 60°C, Ar atmosphereCO ligand dissociation efficiency
Microwave-assisted80°C, 2 hrs, dry solventThermal degradation of organic ligands
Oxidative additionLow-temperature (-20°C), N₂ atmosphereSensitivity to oxygen

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. IR spectroscopy identifies carbonyl (CO) stretching frequencies (1900–2100 cm⁻¹), while ¹H/¹³C NMR resolves the tetramethylammonium cation and organic ligand environments. For example, C–H···O hydrogen bonding in tetramethylammonium salts can shift IR peaks, correlating with crystal packing .

Q. What factors influence the compound’s stability during storage and handling?

  • Methodological Answer : Stability is highly moisture- and temperature-sensitive. Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~120°C. Store in desiccators with inert gas purging. Solubility in polar aprotic solvents (e.g., DMF, DMSO) requires anhydrous conditions to prevent hydrolysis. Trace water induces ligand dissociation, forming chromium oxides .

Advanced Research Questions

Q. How do reaction intermediates in the synthesis of this compound affect mechanistic pathways?

  • Methodological Answer : Mechanistic studies using time-resolved IR spectroscopy and DFT calculations reveal transient intermediates like Cr(CO)₅(L) (L = solvent or ligand). For example, Lewis acid additives (e.g., BF₃) accelerate CO ligand substitution by polarizing Cr–CO bonds. Trapping intermediates at low temperatures (-40°C) allows characterization via cryo-ESI-MS .

Q. What computational approaches are used to predict spectroscopic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets models vibrational spectra and electronic transitions. For instance, simulated IR spectra of C–H···O interactions align with experimental shifts in tetramethylammonium salts. Molecular dynamics (MD) simulations predict solvent effects on ligand exchange kinetics .

Q. How can contradictions in spectroscopic data (e.g., IR vs. Raman) be resolved for this compound?

  • Methodological Answer : Discrepancies arise from symmetry-dependent selection rules. IR detects asymmetric stretches (e.g., CO), while Raman highlights symmetric modes. Combining both techniques with solid-state NMR clarifies bonding. For example, Raman-active Cr–C stretches (400–500 cm⁻¹) may be absent in IR due to dipole inactivity .
Technique Key Peaks Interpretation
IR2050 cm⁻¹ (CO)Terminal vs. bridging CO ligands
Raman450 cm⁻¹ (Cr–C)Metal-ligand bond strength
X-rayCr–C bond length (1.85–1.90 Å)Confirms octahedral geometry

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